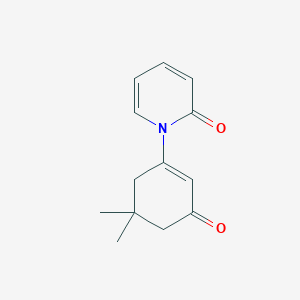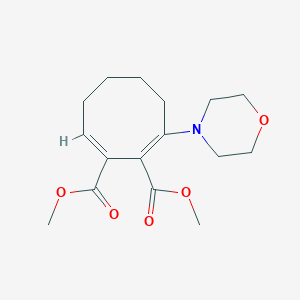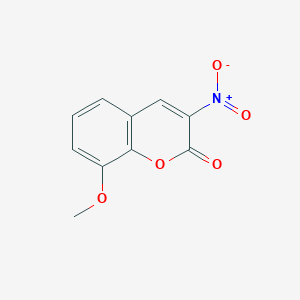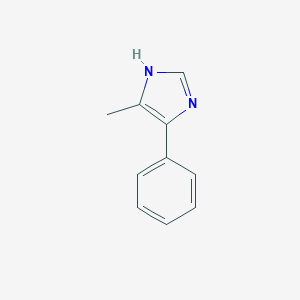![molecular formula C18H22N8O4 B189770 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 66400-58-6](/img/structure/B189770.png)
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a G protein-coupled receptor that is activated by uracil nucleotides, such as UDP. The P2Y6 receptor is involved in various physiological and pathological processes, including inflammation, immune response, and cancer.
作用機序
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione exerts its pharmacological effects by selectively antagonizing the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is coupled to the Gq/11 family of G proteins. Upon activation by UDP, the P2Y6 receptor activates the phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 activates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The activation of these signaling pathways leads to various physiological and pathological responses, including inflammation, immune response, and cancer.
生化学的および生理学的効果
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to inhibit the activation of P2Y6 receptor by UDP, leading to the inhibition of the PLC pathway and subsequent reduction of calcium release and PKC activation. This results in the inhibition of various physiological and pathological responses, including inflammation, immune response, and cancer. 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β), in various animal models of inflammation. 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has also been shown to inhibit the migration and invasion of cancer cells that express P2Y6 receptor, leading to the inhibition of cancer growth and metastasis.
実験室実験の利点と制限
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione is a selective antagonist of the P2Y6 receptor, which allows for the specific inhibition of the receptor without affecting other receptors or signaling pathways. This allows for the investigation of the physiological and pathological roles of the P2Y6 receptor in various animal models and cell lines. However, the use of 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione in lab experiments is limited by its low solubility in water and its tendency to form aggregates. This can lead to the precipitation of the compound and the formation of non-specific binding sites.
将来の方向性
Future research on 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione should focus on the development of more potent and selective antagonists of the P2Y6 receptor. This will allow for the investigation of the physiological and pathological roles of the receptor in more detail and in a wider range of animal models and cell lines. Future research should also focus on the identification of downstream signaling pathways that are activated by the P2Y6 receptor and the development of inhibitors of these pathways. This will allow for the identification of novel therapeutic targets for the treatment of inflammation, immune response, and cancer.
合成法
The synthesis of 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione was first reported by Jacobson et al. in 2002. The synthesis involves the reaction of 2,6-diaminopurine with 1,3-dimethyl-2,6-dioxo-7H-purine-8-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to form the intermediate compound. The intermediate is then coupled with 4-(bromomethyl)butyl bromide to yield 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione.
科学的研究の応用
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been widely used in scientific research to investigate the physiological and pathological roles of the P2Y6 receptor. 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to inhibit the activation of P2Y6 receptor by UDP, which is a potent activator of the receptor. The inhibition of P2Y6 receptor activation by 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to reduce inflammation in various animal models, including asthma, colitis, and arthritis. 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has also been shown to inhibit the growth and metastasis of cancer cells that express P2Y6 receptor, such as breast cancer and melanoma cells.
特性
CAS番号 |
66400-58-6 |
|---|---|
製品名 |
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione |
分子式 |
C18H22N8O4 |
分子量 |
414.4 g/mol |
IUPAC名 |
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H22N8O4/c1-23-13-11(15(27)25(3)17(23)29)19-9(21-13)7-5-6-8-10-20-12-14(22-10)24(2)18(30)26(4)16(12)28/h5-8H2,1-4H3,(H,19,21)(H,20,22) |
InChIキー |
KOCGHMOIOBXQFE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
その他のCAS番号 |
66400-58-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)
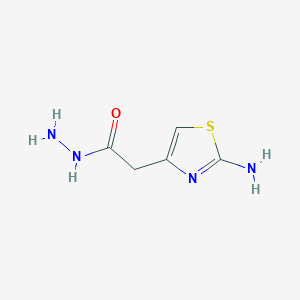
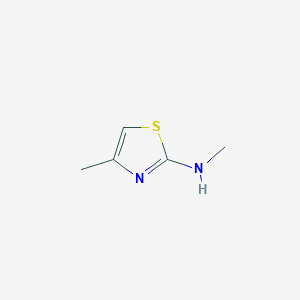
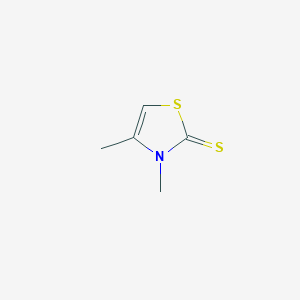
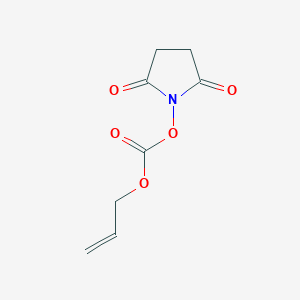
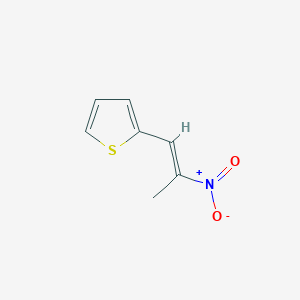
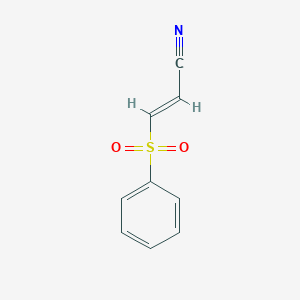

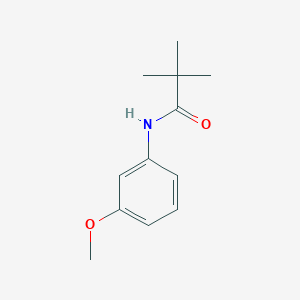
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
